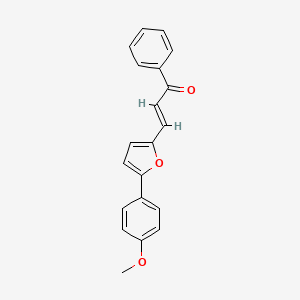
(E)-3-(5-(4-methoxyphenyl)furan-2-yl)-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related furan-2-yl compounds involves meticulous organic synthesis techniques. For instance, Kapoor et al. (2011) described the synthesis of a closely related molecule, showcasing the dihedral angles between the prop-2-en-1-one unit and the 4-methoxyphenyl group, which is crucial for understanding the reactivity and properties of these compounds (Kapoor et al., 2011). Similarly, Shcherbakov et al. (2021) developed a novel approach to synthesize 3-(furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones through oxidative dearomatization, highlighting innovative methods in the synthesis of furan derivatives (Shcherbakov et al., 2021).
Molecular Structure Analysis
The molecular structure of furan-2-yl compounds reveals significant insights into their chemical behavior. The study by Kapoor et al. (2011) provides detailed information on the molecular structure, including dihedral angles and intermolecular interactions, which are pivotal for understanding the compound's reactivity and binding properties (Kapoor et al., 2011).
Chemical Reactions and Properties
Furan derivatives are known for their versatile chemical reactions. The transformation process described by Shcherbakov et al. (2021) illustrates the compound's ability to undergo oxidative dearomatization followed by cyclization, showcasing its chemical reactivity and potential for creating diverse molecular architectures (Shcherbakov et al., 2021).
Physical Properties Analysis
The crystal structure and physical properties of furan derivatives provide a foundational understanding of their behavior in various conditions. The crystallographic analysis conducted by Kapoor et al. (2011) contributes to our understanding of the physical properties of these compounds, including their stability and intermolecular forces (Kapoor et al., 2011).
Chemical Properties Analysis
Analyzing the chemical properties of furan derivatives, such as reactivity, stability, and interaction with other molecules, is crucial. The methodologies employed in their synthesis, as demonstrated in the works by Kapoor et al. (2011) and Shcherbakov et al. (2021), underline the importance of understanding the chemical properties that dictate their applications in various scientific fields (Kapoor et al., 2011); (Shcherbakov et al., 2021).
Scientific Research Applications
Photophysical Properties
- Solvent Polarity Effects : The compound exhibits bathochromic shifts in absorption and fluorescence spectra from non-polar to polar solvents. This indicates large dipole moment differences between ground and excited states, suggesting the molecule is more stabilized in the singlet excited state. This behavior is crucial for applications in photophysics and photochemistry (Kumari, Varghese, George, & Sudhakar, 2017).
Crystal Structure
- Molecular and Crystal Structure Analysis : Studies on the title molecule reveal specific dihedral angles and interactions in its crystal structure, providing insights into its solid-state behavior. This is important for understanding its applications in materials science and crystal engineering (Kapoor, Gupta, Kant, Pandya, Lade, & Joshi, 2011).
Medicinal Chemistry
- Synthesis and Biological Evaluation : The compound and its derivatives have been synthesized and evaluated for anti-inflammatory and antibacterial activities. This highlights its potential in pharmaceutical research and drug development (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).
Antioxidant Properties
- Synthesis and Evaluation of Antioxidant Activity : Derivatives of the compound have been synthesized and shown to possess significant antioxidant activity. This underscores its potential use in the development of new antioxidant agents (Prabakaran, Manivarman, & Bharanidharan, 2021).
Anti-Adipogenic and Anti-Inflammatory Activity
- Evaluation Against Obesity-Associated Diseases : Studies have found that derivatives of the compound can inhibit adipocyte differentiation and reduce the production of inflammatory adipokines, indicating its potential in treating obesity-related conditions (Sung, Jun, Kang, Kim, Shin, Kang, & Kang, 2010).
properties
IUPAC Name |
(E)-3-[5-(4-methoxyphenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-22-17-9-7-16(8-10-17)20-14-12-18(23-20)11-13-19(21)15-5-3-2-4-6-15/h2-14H,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXLLUAGKYAOSO-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one](/img/structure/B2490056.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2490059.png)
![4-chloro-N-[(2,3-diphenyltetrahydro-5-isoxazolyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B2490060.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2490061.png)
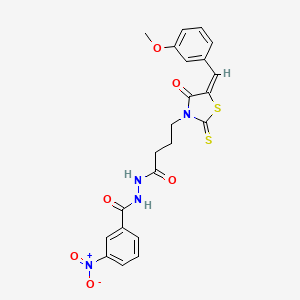
![N-(Oxan-4-yl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2490065.png)

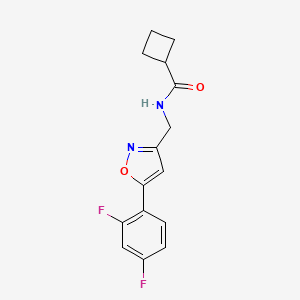
![N-benzyl-2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2490069.png)
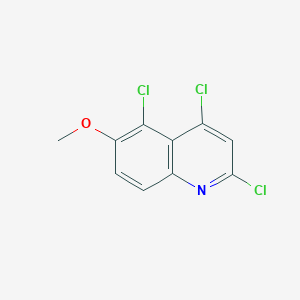

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2490072.png)
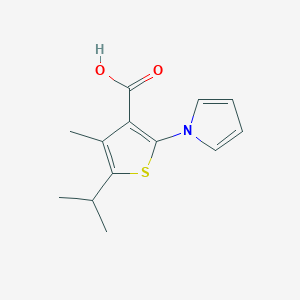
![3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B2490075.png)